molecular formula C20H16FN3O3S B2865951 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1251560-37-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2865951
CAS RN: 1251560-37-8
M. Wt: 397.42
InChI Key: YQBKYDJOPDXZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It has been shown to have superior hypoglycemic and hypolipidemic action even at a lower dosage compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research into N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, has demonstrated its potency as an inhibitor of PI3Kα and mTOR both in vitro and in vivo. The study explored various heterocyclic analogues to improve metabolic stability, highlighting the importance of structural modifications for enhancing drug properties (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for the study of peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds show high in vitro affinity and selectivity for PBRs, offering potential tools for investigating neurodegenerative disorders (Fookes et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

KX2-391, a selective Src substrate binding site inhibitor, and its analogues have been studied for Src kinase inhibitory and anticancer activities. These compounds demonstrate significant inhibition of cell proliferation in various cancer cell lines, illustrating the therapeutic potential of targeting the Src kinase pathway (Fallah-Tafti et al., 2011).

Crystal Structure Analysis

Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals insights into the molecular conformation and intramolecular hydrogen bonding, providing valuable information for the design of drugs with enhanced efficacy and stability (Subasri et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs have explored their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and non-linear optical activity, indicating their versatility in both biomedical and photovoltaic applications (Mary et al., 2020).

Future Directions

Given its potential therapeutic effects, future research could focus on further elucidating the mechanism of action of this compound, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy in treating metabolic syndrome disorders and certain types of cancer .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-8-20(24-11-23-16)28-10-19(25)22-9-13-1-6-17-18(7-13)27-12-26-17/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBKYDJOPDXZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.